molecular formula C17H16N2O3S2 B12025895 2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid

2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid

Cat. No.: B12025895
M. Wt: 360.5 g/mol
InChI Key: JJXDWIDDUUSPFL-CSKARUKUSA-N
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Description

2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention for its potential antimicrobial properties .

Chemical Reactions Analysis

Types of Reactions

2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives .

Scientific Research Applications

2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid involves its interaction with specific molecular targets. It is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may bind to enzymes or receptors, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid is unique due to its specific structure, which combines the indole and thiazolidine moieties.

Properties

Molecular Formula

C17H16N2O3S2

Molecular Weight

360.5 g/mol

IUPAC Name

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pentanoic acid

InChI

InChI=1S/C17H16N2O3S2/c1-2-5-13(16(21)22)19-15(20)14(24-17(19)23)8-10-9-18-12-7-4-3-6-11(10)12/h3-4,6-9,13,20H,2,5H2,1H3,(H,21,22)/b10-8+

InChI Key

JJXDWIDDUUSPFL-CSKARUKUSA-N

Isomeric SMILES

CCCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O

Canonical SMILES

CCCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O

Origin of Product

United States

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